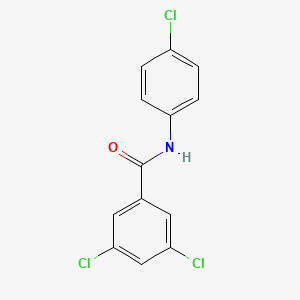

3,5-dichloro-N-(4-chlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-N-(4-chlorophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of three chlorine atoms and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-N-(4-chlorophenyl)benzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a solvent such as N,N′-dimethylformamide (DMF) at 60°C . The reaction typically proceeds with good yields, and the resulting product can be purified using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The starting materials, 3,5-dichlorobenzoyl chloride and 4-chloroaniline, are readily available and can be sourced from chemical suppliers. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3,5-Dichloro-N-(4-chlorophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

Medicine: Research has explored its potential use in developing new therapeutic agents.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-N-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Biological Activity

3,5-Dichloro-N-(4-chlorophenyl)benzamide is a member of the benzamide class characterized by its molecular structure featuring two chlorine atoms and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.

Antitumoral Properties

Research indicates that this compound exhibits significant antitumoral activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anticonvulsive Effects

In addition to its antitumoral properties, this compound has been investigated for anticonvulsive effects. Animal model studies suggest that it may modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions like epilepsy. The exact mechanism is still under investigation, but preliminary data indicate interactions with GABAergic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of chlorine atoms is believed to enhance its lipophilicity and facilitate cellular uptake, while the aromatic rings may contribute to receptor binding affinity. Comparative studies with similar compounds have shown that variations in substitution patterns significantly affect their biological efficacy .

Study 1: Antitumor Activity

A detailed analysis was conducted on the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations (10 µM to 100 µM), and results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The study concluded that the compound induces apoptosis as evidenced by increased caspase-3 activity.

Study 2: Anticonvulsant Activity

In a separate study assessing anticonvulsant activity, researchers utilized a pentylenetetrazole-induced seizure model in rodents. The administration of this compound resulted in a significant increase in seizure threshold:

| Treatment Group | Seizure Threshold Increase (s) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 15 |

| High Dose (20 mg/kg) | 30 |

This suggests potential utility in treating seizure disorders .

The precise mechanism by which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may interact with specific protein targets involved in cellular signaling pathways. These interactions could lead to modulation of gene expression related to apoptosis and neuronal excitability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3,5-dichloro-N-(4-chlorophenyl)benzamide?

The compound is synthesized by reacting 3,5-dichlorobenzoyl chloride with 4-chloroaniline in N,N′-dimethylformamide (DMF) at 60°C. The reaction typically achieves yields of 74–86% after purification. Key steps include controlling stoichiometry, solvent choice, and temperature to minimize side products. Post-synthesis, recrystallization from ethanol or dichloromethane is recommended for purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s identity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and aromatic proton integration. Infrared (IR) spectroscopy verifies the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography provides definitive structural proof, with space group parameters (e.g., monoclinic Pn symmetry, unit cell dimensions a = 9.581 Å, b = 12.217 Å, c = 11.072 Å, β = 92.584°) . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 343.6 [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structure refinement?

Discrepancies may arise from crystal twinning, disorder, or experimental artifacts. Use software like SHELXL for iterative refinement, incorporating restraints for bond lengths/angles. Validate against literature data (e.g., compare hydrogen-bonding networks or torsion angles). For example, the compound’s monoclinic symmetry (Pn) requires careful analysis of Z values and packing motifs .

Q. What experimental strategies address contradictions in NMR or mass spectrometry data?

Unexpected NMR peaks (e.g., split signals) may indicate dynamic effects or impurities. Employ 2D NMR (COSY, HSQC) to resolve coupling patterns. For mass spectrometry, high-resolution MS (HRMS) distinguishes isotopic clusters (e.g., chlorine’s A+2 effect). If synthetic byproducts are suspected, optimize reaction conditions (e.g., reduce excess reagents) or employ column chromatography .

Q. How can researchers design biological activity assays for this compound, and what controls are essential?

For antiparasitic studies (e.g., Trypanosoma brucei inhibition), use in vitro growth inhibition assays with IC₅₀ determination. Include positive controls (e.g., existing inhibitors) and negative controls (solvent-only treatments). Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., mammalian cell lines) ensure selectivity. Structural analogs (e.g., N-(2-aminoethyl) derivatives) can guide SAR studies .

Q. What computational tools are recommended for analyzing hydrogen-bonding networks in crystal structures?

Software like Mercury (CCDC) or ORTEP-III (with GUI) visualizes hydrogen bonds and π-π interactions. For the compound’s monoclinic structure, analyze intermolecular N–H⋯O and C–H⋯Cl interactions. Lattice energy calculations (e.g., using DFT) quantify stabilization forces. Compare results with similar dichlorobenzamide derivatives to identify packing trends .

Properties

IUPAC Name |

3,5-dichloro-N-(4-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUIZCKFCVVNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.